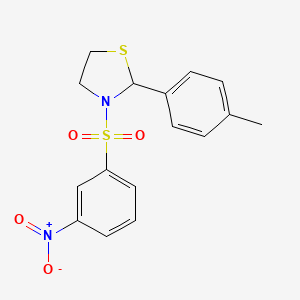
2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable acid catalyst to form the thiazolidine ring. The final step involves the sulfonylation of the thiazolidine ring with 3-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazolidine: Lacks the nitrobenzene-1-sulfonyl group.
3-(3-Nitrobenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the 4-methylphenyl group.
Uniqueness
2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine is unique due to the presence of both the 4-methylphenyl and 3-nitrobenzene-1-sulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
537678-00-5 |
|---|---|
Molekularformel |
C16H16N2O4S2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-5-7-13(8-6-12)16-17(9-10-23-16)24(21,22)15-4-2-3-14(11-15)18(19)20/h2-8,11,16H,9-10H2,1H3 |
InChI-Schlüssel |
MSMFDXBJGPLAJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



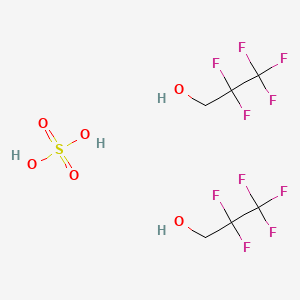
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)


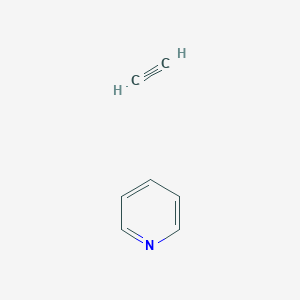
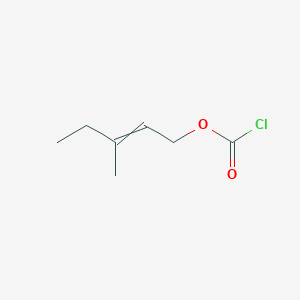
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

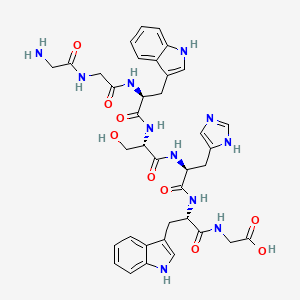
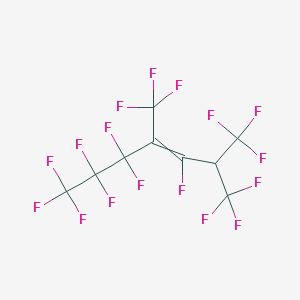
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
